molecular formula C9H12O B7770328 2-Isopropylphenol CAS No. 25168-06-3

2-Isopropylphenol

Cat. No.: B7770328
CAS No.: 25168-06-3
M. Wt: 136.19 g/mol
InChI Key: CRBJBYGJVIBWIY-UHFFFAOYSA-N
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Description

2-Isopropylphenol, also known as ortho-cumenol, is an organic compound with the molecular formula C₉H₁₂O. It is a type of phenol where an isopropyl group is attached to the second carbon of the benzene ring. This compound is known for its distinct aromatic properties and is used in various industrial and research applications .

Mechanism of Action

Target of Action

2-Isopropylphenol, also known as o-cumenol, is a compound that has been studied for its ability to activate various receptors. These include the estrogen receptor (ER), androgen receptor (AR), progesterone receptor (PR), and estrogen-related receptor (ERR) . These receptors play crucial roles in various physiological processes, including the regulation of gene expression, cell growth, and differentiation .

Mode of Action

It is known to interact with its targets (er, ar, pr, and err) and potentially induce changes in their activity . This interaction could lead to alterations in the transcriptional activity of these receptors, thereby influencing the expression of target genes and ultimately affecting cellular functions .

Biochemical Pathways

This compound is catabolized via a broad-spectrum meta cleavage pathway . This pathway is involved in the breakdown of complex organic compounds into simpler substances, which can then be utilized by the cell for various metabolic processes .

Pharmacokinetics

It is known that the compound is catabolized via a broad-spectrum meta cleavage pathway . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its target receptors (ER, AR, PR, and ERR). By activating these receptors, this compound may influence various cellular processes, including gene expression, cell growth, and differentiation . .

Biochemical Analysis

Biochemical Properties

2-Isopropylphenol interacts with various enzymes, proteins, and other biomolecules. It has been used to study its ability to activate estrogen receptor (ER), androgen receptor (AR), progesterone receptor (PR), and estrogen-related receptor (ERR) . The nature of these interactions is complex and involves multiple biochemical reactions.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of this compound.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and depends on the specific biochemical context.

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Metabolic Pathways

This compound is involved in various metabolic pathways. While specific enzymes or cofactors that it interacts with have not been reported, it is likely that it affects metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropylphenol can be synthesized through several methods. One common approach involves the alkylation of phenol with isopropyl alcohol in the presence of an acid catalyst. Another method includes the reaction of phenol with propylene in the presence of a Lewis acid catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced via the cumene process, which involves the alkylation of benzene with propylene to form cumene, followed by oxidation and acid-catalyzed cleavage to yield phenol and acetone. The phenol is then further processed to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Isopropylphenol is unique due to its specific position of the isopropyl group on the benzene ring, which influences its chemical reactivity and biological activity. Its ability to activate multiple hormone receptors and its role as an impurity in propofol highlight its distinct properties compared to other similar compounds .

Properties

IUPAC Name

2-propan-2-ylphenol
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InChI

InChI=1S/C9H12O/c1-7(2)8-5-3-4-6-9(8)10/h3-7,10H,1-2H3
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InChI Key

CRBJBYGJVIBWIY-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C1=CC=CC=C1O
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Molecular Formula

C9H12O
Record name O-ISOPROPYL PHENOL
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DSSTOX Substance ID

DTXSID2044391
Record name 2-Isopropylphenol
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Molecular Weight

136.19 g/mol
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Physical Description

O-isopropyl phenol is a light-yellow liquid. Less dense than water and insoluble in water. Hence floats on water., Light yellow liquid; mp = 17 deg C; [CAMEO] Melting point = 12-16 deg C; [Sigma-Aldrich MSDS], Liquid, Colourless liquid, phenolic odour
Record name O-ISOPROPYL PHENOL
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Boiling Point

417.2 °F at 760 mmHg (USCG, 1999), 212.00 to 214.00 °C. @ 760.00 mm Hg
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Flash Point

220 °F (USCG, 1999)
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Solubility

slightly soluble in water, miscible (in ethanol)
Record name 2-Isopropylphenol
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Density

0.995 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.989-0.999
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CAS No.

88-69-7, 25168-06-3
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Record name Phenol, 2-(1-methylethyl)-
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Melting Point

62.6 °F (USCG, 1999), 15 - 16 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-isopropylphenol?

A1: The molecular formula of this compound is C9H12O, and its molecular weight is 136.19 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Various spectroscopic techniques have been employed to characterize this compound, including: * Infrared (IR) spectroscopy: Provides information about the functional groups present in the molecule, particularly the characteristic O-H and C-H stretches. [] * Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed information about the structure and connectivity of atoms within the molecule, distinguishing between different isomers. [, , ] * Gas Chromatography-Mass Spectrometry (GC-MS): Allows for the separation and identification of this compound in complex mixtures, often used for analysis in environmental samples. [, , ] * UV-Visible Spectroscopy: Used to study the electronic transitions of the molecule and its interactions with light. [, ]

Q3: How does the structure of this compound influence its properties?

A3: The presence of both a hydroxyl (-OH) group and an isopropyl group on the benzene ring significantly influences the properties of this compound. * Hydrogen bonding: The hydroxyl group enables hydrogen bonding, contributing to its solubility in polar solvents like water. [] * Hydrophobicity: The isopropyl group increases its hydrophobicity, impacting its solubility in non-polar solvents. []* Reactivity: The positions of these groups influence its reactivity and selectivity in chemical reactions, such as alkylation or sulfonation. [, ]

Q4: What are the known biological activities of this compound?

A4: this compound has exhibited several biological activities:* Antifungal activity: It has shown promising antifungal activity against various plant pathogens, including those causing rice blast, tomato late blight, and cucumber anthracnose. [, , ]* Antibacterial activity: Research suggests that it can disrupt cell homeostasis and inhibit the growth of Staphylococcus aureus. []* Thyroid disruption: Studies in Xenopus laevis indicate potential thyroid hormone antagonist activity by interfering with triiodothyronine (T3) binding to transthyretin and thyroid hormone receptors. []

Q5: What is the mechanism of action of this compound against Staphylococcus aureus?

A5: Studies show that this compound might cause cell membrane damage in S. aureus, leading to decreased NADPH concentration, increased NADP+ and lipid peroxidation levels, ultimately disrupting cellular homeostasis. []

Q6: How does this compound contribute to flavor tainting in fish?

A6: this compound is one of the alkylphenols identified in the tissues of flavor-tainted fish, particularly walleye from the Wisconsin River. [, ] Its presence, along with other alkylphenols, is believed to contribute to undesirable "sheepy-muttony" aromas. []

Q7: Is this compound toxic to fish?

A7: While this compound contributes to off-flavors in fish, toxicity studies using the Microtox assay indicate that its toxicity is relatively low compared to other alkylphenols. Its EC50 value is higher than several other tested alkylphenols, suggesting a lower toxicity. []

Q8: How does this compound react in supercritical water?

A8: In supercritical water, this compound undergoes both dealkylation and rearrangement reactions:* Dealkylation: It breaks down into phenol and propene. This reaction is favored by high water density. [, ]* Rearrangement: It converts to 2-propylphenol, and this reaction is relatively independent of water density. [, ]

Q9: Can the reactions of this compound in supercritical water be controlled?

A9: Yes, manipulating the temperature and pressure (which influences water density) in supercritical water can control the rates of both alkylation and dealkylation reactions involving this compound. [, ]

Q10: Is this compound involved in any catalytic processes?

A10: While not a catalyst itself, this compound is a key intermediate in the synthesis of 2,6-diisopropylphenol (propofol), a widely used anesthetic. Its formation and subsequent isopropylation are crucial steps in propofol production. []

Q11: Have computational methods been applied to study this compound?

A11: Yes, Density Functional Theory (DFT) calculations have been employed to study various aspects of this compound, including:* Geometric optimization: Determining the most stable molecular conformation. []* Vibrational frequency determination: Predicting its IR spectrum. []* Calculation of thermodynamic properties: Such as heat capacity, entropy, and enthalpy. []* Prediction of electronic properties: Such as dipole moment, polarizability, and hyperpolarizability. [, ]* Simulation of UV-Vis and ECD spectra: Understanding its interaction with light. []

Q12: How do structural modifications affect the biological activity of this compound derivatives?

A12: Structure-activity relationship (SAR) studies on this compound derivatives, particularly sulfonate esters, reveal that the type and position of substituents on the benzene ring significantly influence their antifungal activity against various plant pathogens. [, ] For instance, introducing specific substituents like o-toluenesulfonate or trichlorobenzenesulfonate can enhance activity against certain fungi. []

Q13: Are there any specific formulation strategies for this compound?

A14: While not extensively discussed in the provided research, formulation strategies for enhancing the stability and delivery of this compound could involve encapsulation in porous starch microspheres. This approach has proven effective for other essential oils, offering sustained and targeted delivery, potentially minimizing the required amount for desired effects. []

Q14: What is the environmental impact of this compound?

A15: this compound is considered an environmental contaminant, contributing to flavor tainting in fish. [, ] Its presence in river sediments suggests potential accumulation and impact on aquatic ecosystems. [] Further research is needed to fully understand its long-term environmental fate, bioaccumulation potential, and effects on different organisms.

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